molecular formula C20H23ClFN3OS B2435129 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride CAS No. 1216884-16-0

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride

Cat. No. B2435129
CAS RN: 1216884-16-0
M. Wt: 407.93
InChI Key: OSVXYGDLUMSBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride is a useful research compound. Its molecular formula is C20H23ClFN3OS and its molecular weight is 407.93. The purity is usually 95%.
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Scientific Research Applications

Chemical Stability and Environmental Fate

Chemical stability and environmental fate are crucial aspects in the research of any chemical compound. Studies on parabens, which share structural similarities with many complex organic compounds, reveal that despite their biodegradability, they persist in aquatic environments due to continuous introduction. This highlights the importance of evaluating the environmental impact and degradation pathways of chemical compounds, including N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride, to understand their persistence and potential effects on ecosystems (Haman et al., 2015).

Pharmacological Applications

The exploration of novel synthetic opioids for medical use, including pain management, has led to the synthesis of various compounds. While the focus has been on non-fentanil synthetic opioids, the methodologies and findings can inform the development and application of other complex molecules for therapeutic purposes. The chemical structure, pharmacokinetics, and potential therapeutic applications need to be thoroughly understood to ensure efficacy and safety (Sharma et al., 2018).

Toxicity and Safety Assessment

Safety assessment is a critical component of the research on any chemical compound. Studies on propyl paraben, for example, provide a framework for assessing the toxicity, absorption, metabolism, and excretion of chemical compounds. Understanding these aspects is vital for determining the safe use of N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride in various applications, ensuring it does not pose significant health risks (Soni et al., 2001).

Therapeutic and Diagnostic Applications

Amyloid imaging in Alzheimer's disease research has demonstrated the potential of certain compounds in diagnosing and understanding neurodegenerative diseases. By targeting specific biomarkers within the brain, these compounds facilitate the early detection and monitoring of disease progression. This approach could be applicable to the research and development of N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride, particularly if it exhibits affinity for particular biological targets or pathways relevant to disease states (Nordberg, 2007).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS.ClH/c1-14-8-10-15(11-9-14)19(25)24(13-5-12-23(2)3)20-22-18-16(21)6-4-7-17(18)26-20;/h4,6-11H,5,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVXYGDLUMSBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.